N-(4-ethylphenyl)-2-phenoxypropanamide
Description
N-(4-ethylphenyl)-2-phenoxypropanamide is a synthetic amide compound characterized by a propanamide backbone substituted with a 4-ethylphenyl group at the nitrogen atom and a phenoxy group at the 2-position. Its design shares similarities with bioactive amides reported in the literature, particularly those targeting neurological or anti-inflammatory pathways .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-9-11-15(12-10-14)18-17(19)13(2)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
AYCXBSRFBPSGAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-ethylphenyl)-2-phenoxypropanamide and its analogs:
Key Research Findings
- Structural Influence on Bioactivity: The 4-ethylphenyl group is a common motif in compounds with repellent or signaling pathway-modulating properties (e.g., VUAA1, iCRT3). Its lipophilic nature likely enhances membrane permeability . Phenoxy vs. Heterocyclic Cores: iCRT3’s oxazole ring and VUAA1’s triazole-thioacetamide structure demonstrate that heterocyclic elements are critical for specific biological activities (e.g., Wnt inhibition, repellency) .
Synthetic Accessibility :
- Gaps in Evidence: No direct pharmacological data exist for this compound. Its hypothesized activity is inferred from analogs such as iCRT3 (anti-inflammatory) and VUAA1 (repellent).
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